molecular formula C22H27N5O2 B11226080 N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11226080
M. Wt: 393.5 g/mol
InChI Key: BZGMZJIDSUHJBS-UHFFFAOYSA-N
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Description

N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine is a complex organic compound with the following chemical formula:

C23H30N2O5\text{C}_{23}\text{H}_{30}\text{N}_2\text{O}_5C23​H30​N2​O5​

. It belongs to the class of tetrazole derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3,4-dimethoxybenzylamine with 1-(tert-butoxycarbonyl)-2-methylpropyl isocyanate, followed by deprotection of the tert-butoxycarbonyl group . The detailed steps and reaction conditions can be found in the literature.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity: N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can yield different intermediates.

    Substitution: Nucleophilic substitution reactions at the tetrazole ring are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines) in polar solvents.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to an oxo compound.

Scientific Research Applications

N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine finds applications in:

    Medicine: It may exhibit potential therapeutic effects due to its unique structure.

    Chemistry: Researchers explore its reactivity and use it as a building block for other compounds.

    Biology: Investigations into its biological activity and interactions with cellular targets.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

While N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine is unique, similar compounds include:

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-benzyl-1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C22H27N5O2/c1-28-19-12-11-18(15-20(19)29-2)27-21(24-25-26-27)22(13-7-4-8-14-22)23-16-17-9-5-3-6-10-17/h3,5-6,9-12,15,23H,4,7-8,13-14,16H2,1-2H3

InChI Key

BZGMZJIDSUHJBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CC=C4)OC

Origin of Product

United States

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